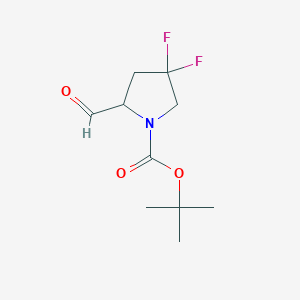

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate

Descripción

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group at the nitrogen, a formyl (-CHO) substituent at position 2, and two fluorine atoms at position 4. Its molecular formula is C₁₀H₁₅F₂NO₃, with a molecular weight of 235.23 g/mol. The compound is characterized by its reactive aldehyde group and the electron-withdrawing effects of fluorine, which influence its conformational rigidity and reactivity. This structure makes it valuable in pharmaceutical synthesis, particularly as a building block for fluorinated drug candidates or intermediates requiring selective conjugation .

Propiedades

IUPAC Name |

tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVSULZRHILJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317357-15-6 | |

| Record name | tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fluorination

Specific Reaction Details

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Fluorination | DAST in dichloromethane | Introduces difluoromethyl group selectively at the desired position. |

| Formylation | Ethyl formate with aluminum chloride | Adds a formyl group; requires strict anhydrous conditions. |

| Tert-butylation | Tert-butyl chloroformate with triethylamine | Protects carboxylic acid functionality; stabilizes the final compound. |

Challenges and Optimization Strategies

Challenges

- Selective Fluorination : Achieving regioselectivity in fluorination can be challenging due to competing side reactions.

- Moisture Sensitivity : Both fluorination and formylation steps are sensitive to moisture, necessitating anhydrous conditions.

- Yield Optimization : Each step must be optimized to minimize losses and maximize overall yield.

Optimization Strategies

- Use high-purity reagents and solvents to reduce impurities.

- Employ inert atmospheres (e.g., nitrogen or argon) during sensitive reactions.

- Optimize reaction times and temperatures through small-scale trials before scaling up.

Summary Table of Preparation Steps

| Step | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Fluorination | DAST | Dichloromethane | -20°C to room temperature | ~80 |

| Formylation | Ethyl formate + AlCl₃ | Dichloromethane | Anhydrous, room temperature | ~75 |

| Tert-butylation | Tert-butyl chloroformate | THF | Room temperature | ~85 |

Análisis De Reacciones Químicas

Reductive Amination and Alkylation

The formyl group (aldehyde) in this compound serves as a reactive site for nucleophilic additions. A key application involves alkylation reactions, particularly in pharmaceutical synthesis. For example:

- Methyl Bromoacetate Alkylation :

Reaction with methyl bromoacetate under basic conditions forms a secondary amine intermediate, which is subsequently hydrolyzed to yield a carboxylic acid derivative .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Methyl bromoacetate, base, THF | Alkylated pyrrolidine intermediate | |

| Hydrolysis | Aqueous HCl, RT | Carboxylic acid derivative |

Aldehyde Reduction

The aldehyde moiety can be selectively reduced to a hydroxymethyl group using standard reducing agents:

- NaBH₄ Reduction :

Conversion of the formyl group to a hydroxymethyl group, producing tert-butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 215918-21-1) .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C to RT | Hydroxymethyl-pyrrolidine derivative |

Boc Deprotection

The Boc group is cleaved under acidic conditions, exposing the pyrrolidine nitrogen for further functionalization:

- Trifluoroacetic Acid (TFA) Treatment :

Removes the Boc group, generating 4,4-difluoro-2-formylpyrrolidine, a versatile intermediate for coupling reactions .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deprotection | TFA, DCM, RT | Free amine (4,4-difluoro-2-formylpyrrolidine) |

Condensation Reactions

The aldehyde participates in condensation reactions to form imines or hydrazones, which are pivotal in constructing heterocycles:

- Hydrazine Formation :

Reacts with hydrazines to yield hydrazone derivatives, useful in synthesizing pyrazole-containing compounds .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Condensation | Hydrazine, ethanol, reflux | Hydrazone intermediate |

Key Reactivity Trends Table

| Functional Group | Reaction Types | Typical Reagents/Conditions | Applications |

|---|---|---|---|

| Aldehyde (CHO) | Alkylation, Reduction, Condensation | NaBH₄, Grignard reagents, hydrazines | Drug intermediates, heterocycles |

| Boc Group | Acidic Deprotection | TFA, HCl | Amine liberation for coupling |

| Difluoro Substituents | Stabilization of intermediates | Electron-withdrawing effects | Enhanced metabolic stability |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate is primarily used as an intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it a valuable reagent for synthesizing more complex organic compounds.

Key Reactions Involving this compound:

| Reaction Type | Description |

|---|---|

| Amidation | Can be used in the formation of amides through reaction with amines. |

| Nucleophilic Substitution | Acts as an electrophile in nucleophilic substitution reactions. |

| Condensation Reactions | Involved in forming larger molecular frameworks through condensation. |

Medicinal Chemistry

The compound's unique fluorinated structure enhances its pharmacological properties, making it a candidate for drug development.

Potential Pharmacological Applications:

- Anticancer Agents : Research indicates that fluorinated compounds can exhibit enhanced biological activity against cancer cells due to their ability to modify biological pathways.

- Neurological Disorders : The structural analogs derived from this compound may have potential applications in treating neurological conditions by acting on specific receptors or pathways.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

Case Study 1: Synthesis of Fluorinated Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated derivatives with potential anticancer activity. The researchers reported improved yields and selectivity when using this compound compared to traditional reagents .

Case Study 2: Drug Development Insights

In a recent investigation into drug candidates targeting multidrug-resistant cancer cells, this compound was employed as a scaffold for developing new therapeutic agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against resistant cell lines, suggesting its potential as a lead compound for further development .

Mecanismo De Acción

The mechanism of action of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparación Con Compuestos Similares

(S)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.28 g/mol Key Features:

- Substituted with a hydroxymethyl (-CH₂OH) group at position 2 instead of formyl.

- Lacks fluorine atoms at position 4.

Reactivity and Applications : - The hydroxyl group can be oxidized to an aldehyde (yielding the target compound) or esterified for further derivatization.

- Used in synthesizing chiral intermediates for pharmaceuticals, such as protease inhibitors or kinase modulators .

Differentiation : - Lower reactivity compared to the aldehyde-containing target compound.

- Fluorine-free structure reduces metabolic stability but simplifies synthesis.

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

Molecular Formula: C₁₇H₂₅NO₄ Molecular Weight: 307.4 g/mol Key Features:

- Contains a 4-methoxyphenyl substituent at position 4 and a hydroxymethyl group at position 3.

- Exhibits stereochemical complexity (3s,4r configuration).

Reactivity and Applications : - The bulky methoxyphenyl group hinders nucleophilic reactions but enhances chiral resolution in asymmetric synthesis.

- Primarily used in enantioselective catalysis or as a scaffold for bioactive molecules .

Differentiation : - Lacks fluorine atoms and the formyl group, reducing electrophilicity.

- Higher molecular weight and steric bulk limit solubility in polar solvents.

Bromo-Ethynyl Oxazolidine Carboxylate (Patent Example)

Molecular Formula : Complex (e.g., C₂₆H₂₅BrF₅N₃O₃)

Key Features :

- Oxazolidine backbone instead of pyrrolidine.

- Substituted with bromo and ethynyl groups for cross-coupling reactions.

Reactivity and Applications : - Ethynyl groups enable Sonogashira or click chemistry for bioconjugation.

- Bromine facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

Differentiation : - Heterocycle substitution (oxazolidine vs.

- More specialized applications in polymer chemistry or radiolabeling.

Comparative Data Table

| Property | Target Compound | (S)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate | tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate | Bromo-Ethynyl Oxazolidine Carboxylate |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₅F₂NO₃ | C₁₁H₂₁NO₃ | C₁₇H₂₅NO₄ | C₂₆H₂₅BrF₅N₃O₃ |

| Molecular Weight | 235.23 | 215.28 | 307.4 | ~670.3 |

| Key Substituents | 2-CHO, 4,4-F₂ | 2-CH₂OH | 3-CH₂OH, 4-(4-MeOPh) | Br, ethynyl, CF₃ |

| Reactivity | High (aldehyde) | Moderate (hydroxyl) | Low (steric hindrance) | High (ethynyl, Br) |

| Applications | Drug conjugation | Chiral intermediate | Asymmetric synthesis | Bioconjugation, polymers |

Research Findings and Insights

- Fluorine Effects: The 4,4-difluoro substitution in the target compound enhances metabolic stability and rigidity compared to non-fluorinated analogs, making it advantageous in drug design .

- Formyl Reactivity : The aldehyde group allows efficient conjugation with amines or hydrazines, enabling applications in prodrugs or targeted therapies .

Actividad Biológica

Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate (CAS Number: 1194032-45-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 235.23 g/mol. The compound features a pyrrolidine ring substituted with difluoro and formyl groups, which contribute to its reactivity and biological activity.

This compound exhibits a range of biological activities, primarily through its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may play a role in cancer progression and other diseases.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which is critical in mitigating oxidative stress associated with chronic diseases.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of related pyrrolidine derivatives. It was found that compounds with similar structural motifs could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . While specific data on this compound is limited, its structural analogs suggest potential efficacy.

- Neuroprotective Effects : Research investigating the neuroprotective effects of pyrrolidine derivatives indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress . The presence of difluoromethyl groups in this compound may enhance its neuroprotective properties.

- Biological Evaluation : A comprehensive evaluation of various pyrrolidine derivatives highlighted their activity against several cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine ring significantly affect biological outcomes .

Data Table: Biological Activities Summary

Safety and Toxicity

Safety data for this compound indicate that it should be handled with care due to potential toxicity. Precautionary statements recommend avoiding inhalation and skin contact. The compound is intended for research purposes only and not for human or animal use .

Q & A

Basic: What spectroscopic techniques are most effective for characterizing tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate?

Answer:

Key techniques include multinuclear NMR (e.g., H, C, F) to resolve structural features like the difluoro and formyl groups. For example, F NMR is critical for confirming the presence and environment of fluorine atoms, while H NMR can identify the formyl proton (δ ~9-10 ppm) and tert-butyl group (δ ~1.4 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm). Ensure deuterated solvents (e.g., CDCl) are used to avoid interference .

Basic: What safety precautions are essential when handling this compound?

Answer:

Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors, especially during reactions involving volatile solvents (e.g., dichloromethane). Store the compound in a sealed container under refrigeration (2–8°C) to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) to protect the pyrrolidine nitrogen during fluorination steps, as seen in analogous syntheses of tert-butyl pyrrolidine derivatives .

- Fluorination Conditions : Employ mild fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side reactions. Monitor reaction progress via TLC or F NMR.

- Purification : Use flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or preparative HPLC for challenging separations. For thermally sensitive intermediates, low-temperature crystallizations may enhance purity .

Advanced: How do the 4,4-difluoro substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The electron-withdrawing fluorine atoms increase the electrophilicity of the formyl group, accelerating nucleophilic attack (e.g., by amines or hydrazines). However, steric hindrance from the tert-butyl group may reduce accessibility. Computational studies (DFT) can predict reaction sites, while kinetic experiments under varying temperatures and solvents (e.g., DMF vs. THF) quantify activation barriers. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Advanced: How can stereochemical outcomes be analyzed in derivatives of this compound?

Answer:

For chiral derivatives, use chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomers. X-ray crystallography provides definitive stereochemical assignments, as demonstrated in tert-butyl piperidine carboxylate analogs . Dynamic NMR can assess rotational barriers (e.g., around the Boc group). For diastereomers, NOESY/ROESY correlations help determine spatial relationships between substituents .

Basic: What solvents and reaction conditions stabilize this compound during storage?

Answer:

Store in anhydrous, aprotic solvents (e.g., dichloromethane or THF) under inert gas (N/Ar) to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the formyl group. For long-term stability, lyophilize the compound and store at –20°C with desiccants .

Advanced: What catalytic systems are suitable for functionalizing the formyl group without cleaving the Boc protection?

Answer:

Use Lewis acids (e.g., Sc(OTf)) or organocatalysts (e.g., proline derivatives) that selectively activate the aldehyde without deprotecting Boc. For example, in reductive aminations, NaBH(OAc) in dichloroethane at 0°C preserves the tert-butyl group. Monitor Boc stability via H NMR (absence of δ ~1.4 ppm signal loss) .

Basic: How can researchers confirm the absence of rotamers in this compound?

Answer:

Variable-temperature H NMR (e.g., 25°C to –40°C) can coalesce rotamer signals if present. For tert-butyl-protected pyrrolidines, rotamers often arise from restricted rotation around the carbamate bond. If no signal splitting is observed at low temperatures, rotamers are absent. Compare with structurally similar compounds where rotamers are documented .

Advanced: What computational methods predict the compound’s reactivity in multi-step syntheses?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key reactions (e.g., fluorination or formylation). Solvent effects are incorporated via PCM models. Molecular docking can predict interactions in biological applications (e.g., enzyme inhibition). Validate predictions with kinetic isotope effects or Hammett plots .

Advanced: How does the compound’s conformation affect its utility as a building block in heterocyclic chemistry?

Answer:

The rigid pyrrolidine ring and electron-deficient formyl group make it a precursor for fused heterocycles (e.g., via Paal-Knorr reactions). Conformational analysis via X-ray or NMR reveals puckering angles, which influence regioselectivity in cycloadditions. Compare with non-fluorinated analogs to assess fluorine’s impact on ring strain and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.